Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Catalog No.
S8048935
CAS No.
84906-82-1
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

CAS Number

84906-82-1

Product Name

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

IUPAC Name

methyl 2-oxo-1H-quinoline-4-carboxylate

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)

InChI Key

VVZNRIXRLYHAKG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=O)NC2=CC=CC=C21

Canonical SMILES

COC(=O)C1=CC(=O)NC2=CC=CC=C21

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique quinoline structure. It has the molecular formula C11H9NO3C_{11}H_{9}NO_{3} and a molecular weight of approximately 203.19 g/mol. The compound features a carboxylate group at the 4-position and a ketone at the 2-position, contributing to its diverse chemical reactivity and biological activity. This compound is part of a larger class of compounds known as quinolones, which are recognized for their wide-ranging applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

  • Quinoline Scaffold

    Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate contains a quinoline core, a heterocyclic aromatic ring system found in many biologically active molecules PubChem, CID 9211. This scaffold is known to have various functionalities, including:

    • Antimicrobial activity ScienceDirect, European Journal of Medicinal Chemistry, Volume 47, Issue 18, 2012, Pages 6938-6944
    • Antitumor properties PubMed Central, Anticancer Agents Med Chem. 2009;9(7):985-1008:
  • Functional Groups

    The presence of the carbonyl group (C=O) at the 2nd position and the methyl ester group (CH3-COO) at the 4th position of the quinoline ring suggests potential for further chemical modifications to target specific biological processes.

Due to its functional groups:

  • Alkylation Reactions: The compound can be alkylated using reagents like iodomethane in the presence of bases such as potassium carbonate, leading to the formation of various derivatives .
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, yielding carboxamide derivatives that exhibit enhanced biological activity .
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may further participate in additional reactions.

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate exhibits significant biological activities:

  • Anticancer Properties: Research indicates that derivatives of this compound show potent anticancer activity against various cancer cell lines, including esophageal squamous cell carcinoma .
  • Antibacterial and Antifungal Activity: Quinolone derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens, making them valuable in treating infections .
  • Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential .

The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the following steps:

  • Starting Material Preparation: Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate is often used as a precursor.
  • Alkylation Reaction: The precursor is dissolved in dimethylformamide and treated with iodomethane and potassium carbonate. The mixture is stirred at room temperature for several hours.
  • Isolation and Purification: After the reaction completion, salts are removed by filtration, and the solvent is evaporated. The residue is then dissolved in dichloromethane and purified through recrystallization from a solvent mixture (e.g., dichloromethane/hexane) to yield methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate .

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs for cancer therapy due to their cytotoxic effects on tumor cells.
  • Chemical Intermediates: The compound serves as an intermediate in organic synthesis for creating more complex molecules.
  • Research Tools: It is utilized in various biological assays to evaluate its effects on cell proliferation and other biological processes.

Studies investigating the interactions of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate with biomolecules have revealed:

  • Binding Affinity: This compound can interact with specific proteins involved in cancer cell signaling pathways, potentially inhibiting their activity.
  • Mechanism of Action: Research has focused on understanding how these compounds induce apoptosis (programmed cell death) in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Similar Compounds

Several compounds share structural similarities with methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. These include:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1,2-dihydroquinoline-4-carboxylateSimilar quinoline structure with an ethyl groupUsed as a precursor for further modifications
Methyl 4-hydroxyquinoline-3-carboxylateHydroxyl group at position 4Exhibits different biological activity
7-Methylquinolin-4-oneKetone at position 4 with a methyl groupKnown for its antibacterial properties

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate stands out due to its specific functional groups that enhance its biological activity and versatility in chemical synthesis compared to these similar compounds. Its unique combination of a carboxylate and ketone functionality allows for diverse reactivity patterns not found in all quinolone derivatives.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.058243149 g/mol

Monoisotopic Mass

203.058243149 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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